6-(2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 6-(2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone derivatives generally involves multi-step chemical reactions. A typical synthesis route could start with Friedel-Crafts acylation, followed by cyclization and condensation reactions to introduce various substituents into the pyridazinone core. For example, the synthesis of related pyridazinone derivatives involves acylation of o-cresylmethyl ether with succinic anhydride, cyclization with hydrazine hydrate, and further functionalization through condensation and substitution reactions (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
The molecular structure of 6-(2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone and its derivatives has been elucidated through various spectroscopic techniques and, in some cases, crystallography. These analyses reveal the presence of key functional groups and the overall configuration of the molecule. For instance, the structure of similar compounds has been determined by X-ray crystallography, showing the configuration of the substituents and the core pyridazinone ring (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Pyridazinones undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization, which allow for the introduction of diverse functional groups. These reactions are pivotal for the synthesis of a wide range of derivatives with potential pharmacological activities. The reactivity of the pyridazinone ring is influenced by the substituents present, which can either activate or deactivate the ring towards further chemical transformations (Alonazy et al., 2009).
properties
IUPAC Name |
6-(2-methoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c1-26-17-8-3-2-7-15(17)16-9-10-18(25)24(23-16)12-13-5-4-6-14(11-13)19(20,21)22/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUKJIVKFSWGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.